Comparative Boiling Point and Volatility Profile vs. 7‑Methoxy‑3,7‑dimethyloct‑1‑ene
8‑Methoxy‑2,4‑dimethyloct‑3‑ene (target) exhibits a predicted normal boiling point of 215.2 °C at 760 mmHg [1], which is approximately 12 °C higher than that of the terminal‑olefin isomer 7‑methoxy‑3,7‑dimethyloct‑1‑ene (204 °C, EPI Suite estimate) [2]. The higher boiling point arises because the internal, trisubstituted double bond of the target compound increases molecular polarizability and London dispersion forces relative to the terminal double bond of the comparator.
| Evidence Dimension | Normal boiling point (°C at 760 mmHg) |
|---|---|
| Target Compound Data | 215.2 °C (predicted) |
| Comparator Or Baseline | 7‑Methoxy‑3,7‑dimethyloct‑1‑ene, 203.4 °C (predicted, EPI Suite v4.0) |
| Quantified Difference | +11.8 °C |
| Conditions | Boiling point predicted by EPI Suite and vendor‑compiled data at 760 mmHg |
Why This Matters
A 12 °C boiling‑point difference directly impacts headspace partitioning in fragrance delivery systems and dictates different solvent recovery conditions during synthesis.
- [1] PubChem Compound Summary for CID 6366277, 8‑Methoxy‑2,4‑dimethyloct‑3‑ene. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/93892-48-9. View Source
- [2] Api, A. M., Belsito, D., Botelho, D., & Bruze, M. (2022). RIFM fragrance ingredient safety assessment, 7‑methoxy‑3,7‑dimethyloct‑1‑ene, CAS Registry Number 53767‑86‑5. Food and Chemical Toxicology, 164, 113052. https://doi.org/10.1016/j.fct.2022.113052. View Source
